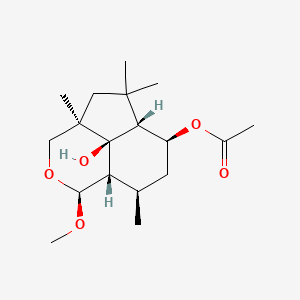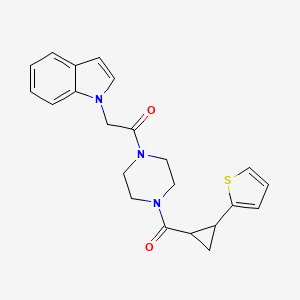
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" is an intricate organic molecule that contains a range of functional groups, including a thiadiazole ring, a methoxy-substituted phenyl ring, and a pyrrolidine-3-carboxamide moiety. Its complex structure lends itself to a variety of chemical reactions and applications across multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be approached through multiple synthetic pathways:
Thiadiazole Formation: : The 1,3,4-thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acid derivatives.
Pyrrolidine Carboxamide Formation: : This involves the cyclization of amino acid derivatives, followed by acylation to introduce the carboxamide functional group.
Coupling Reactions: : The final step typically involves coupling the thiadiazole and pyrrolidine intermediates using standard coupling agents like EDCI or DCC under anhydrous conditions.
Industrial Production Methods:
Continuous Flow Synthesis: : For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yield.
Catalytic Methods: : Utilizing catalysts to enhance reaction rates and selectivity, such as palladium or other metal catalysts, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction reactions may target the carbonyl groups within the pyrrolidine ring.
Substitution: : The aromatic rings can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfonyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Hydroxyl derivatives: from reduction.
Halogenated or sulfonated derivatives: from substitution.
Wissenschaftliche Forschungsanwendungen
This compound is utilized across various domains of research due to its diverse structural features:
Chemistry: : Used as a building block for the synthesis of more complex molecules, and as a catalyst in certain organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves:
Interaction with Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially impacting gene expression, cell cycle progression, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Its distinctive chemical structure enables it to participate in unique reactions and offers a broader range of applications, setting it apart from other related compounds.
Eigenschaften
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-17-9-5-8-16(11-17)25-12-15(10-18(25)26)19(27)22-20-23-24-21(30-20)29-13-14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSRYJEAQEVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2545300.png)


![2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2545305.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

![5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2545313.png)


![2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2545319.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

